molecular formula C10H10O2S B2904562 5-Thien-3-ylcyclohexane-1,3-dione CAS No. 239132-57-1

5-Thien-3-ylcyclohexane-1,3-dione

Cat. No. B2904562
M. Wt: 194.25
InChI Key: GQCRDWBATGBOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thien-3-ylcyclohexane-1,3-dione is a chemical compound with the molecular formula C10H10O2S . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 aliphatic ketones, and 1 Thiophene .


Molecular Structure Analysis

The molecular structure of 5-Thien-3-ylcyclohexane-1,3-dione includes a five-membered thiophene ring attached to a six-membered cyclohexane ring. The cyclohexane ring contains two ketone functional groups .


Physical And Chemical Properties Analysis

5-Thien-3-ylcyclohexane-1,3-dione has a molecular weight of 194.253 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Antimicrobial/Anticancer Activity : Cyclohexane-1,3-dione derivatives, including those with thienyl groups, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, in vitro studies on synthesized cyclohexane-1,3-dione derivatives have shown significant antimicrobial and anticancer activities, with some compounds exhibiting promising results against breast cancer cells (Chinnamanayakar et al., 2019).

Molecular Studies

N-confused Porphyrin Derivatives : Cyclohexane-1,3-dione and its derivatives have been used to synthesize novel N-confused porphyrin derivatives. These compounds are of interest due to their potential applications in various fields, including photodynamic therapy and as catalysts in organic reactions (Li et al., 2011).

Chemical Reactivity

Isomerization and Photochemical Reactions : Studies on cyclohexane-1,3-dione derivatives, including those with thienyl substitutions, have explored their isomerization behaviors under specific conditions, revealing interesting pathways for the synthesis of novel compounds (Saito et al., 1981).

Electrophilic Iodination

Synthesis of α-Iodoketones : The use of diiodo derivatives of cyclohexane-1,3-dione for the selective synthesis of α-iodoketones showcases the versatility of these compounds in synthetic chemistry, offering a mild approach to functionalize allylic alcohols (Martinez-Erro et al., 2017).

properties

IUPAC Name

5-thiophen-3-ylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-9-3-8(4-10(12)5-9)7-1-2-13-6-7/h1-2,6,8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCRDWBATGBOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Thiophen-3-yl)cyclohexane-1,3-dione

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